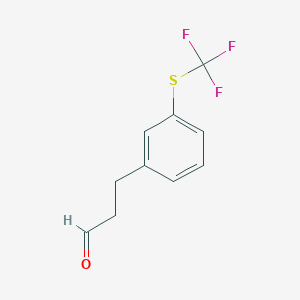

(3-(Trifluoromethylthio)phenyl)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C10H9F3OS. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethylthio)phenyl)propanal typically involves the reaction of 3-(trifluoromethylthio)benzene with acrolein under specific conditions. One common method includes the use of a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield. The final product is obtained through hydrolysis and purification processes to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(3-(Trifluoromethylthio)phenyl)propanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of (3-(Trifluoromethylthio)phenyl)propanoic acid.

Reduction: Formation of (3-(Trifluoromethylthio)phenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3-(Trifluoromethylthio)phenyl)propanal is a chemical compound with the molecular formula C10H9F3OS . It is also identified by the PubChem CID 75406693 .

Scientific Research Applications

*3-(Trifluoromethylthio)phenyl)propanal is a key intermediate in the preparation of chemical compounds . Specifically, it is used in the synthesis of 3-(3-trifluoromethylphenyl)propanal, which is a precursor to other compounds .

Purification and Reduction

- Purification via Bisulfite Adduct: Crude carbonyl compounds, including this compound, can be purified through crystallization of their bisulfite adducts . The crude mixture containing this compound is treated with sodium bisulfite in ethanol/water to form a precipitate, which is then filtered and washed to remove impurities .

- Reduction of By-products: Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, a by-product in the synthesis of this compound, can be reduced using potassium diisobutyl-tert-butoxy aluminum hydride (PDBBA) to increase the yield of the desired product . Diisobutylaluminum hydride (DIBAL-H) can also be used, but it is less selective .

Conversion to Cinacalcet

- This compound can be converted into Cinacalcet via reductive amination, using low-metal-content catalysts such as Pd/Al2O3 and Rh/Al2O3 .

Role of Trifluoromethyl Groups in Pharmaceuticals

Mécanisme D'action

The mechanism of action of (3-(Trifluoromethylthio)phenyl)propanal involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the sulfur atom.

(3-(Trifluoromethylthio)phenyl)propanol: The aldehyde group is reduced to an alcohol.

(3-(Trifluoromethylthio)phenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

(3-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it valuable in various chemical and biological applications .

Activité Biologique

(3-(Trifluoromethylthio)phenyl)propanal is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethylthio group, which enhances its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₉F₃OS and a molecular weight of 232.25 g/mol. The trifluoromethylthio group contributes significantly to its properties, making it a candidate for various biological applications.

The mechanism by which this compound exerts its biological effects is primarily through interaction with various biological targets, including enzymes and receptors. The electronegative trifluoromethyl group enhances the compound's ability to participate in electrophilic reactions, potentially leading to covalent modifications of target proteins.

Antidepressant Effects

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit antidepressant-like effects. For instance, a related compound demonstrated modulation of serotonergic systems, specifically targeting 5-HT receptors, which are crucial in the treatment of Major Depressive Disorder (MDD) .

Enzyme Inhibition

This compound has shown potential as an inhibitor of serotonin uptake, which could be beneficial in treating disorders related to serotonin deficiencies . The presence of the trifluoromethylthio group may enhance binding affinity to the serotonin transporter.

Research Findings and Case Studies

Propriétés

Formule moléculaire |

C10H9F3OS |

|---|---|

Poids moléculaire |

234.24 g/mol |

Nom IUPAC |

3-[3-(trifluoromethylsulfanyl)phenyl]propanal |

InChI |

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 |

Clé InChI |

XAZMQXDPPDYXBK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)SC(F)(F)F)CCC=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.